![molecular formula C9H13FO B14416175 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one CAS No. 84553-39-9](/img/structure/B14416175.png)
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobicyclo[221]heptan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure and the presence of a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one typically involves the fluorination of a bicyclo[2.2.1]heptane derivative. One common method includes the reaction of bicyclo[2.2.1]heptan-1-one with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to maintain the necessary reaction conditions. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide in acetone or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobicyclo[2.2.1]heptan-1-amine: A related compound with an amine group instead of a ketone.
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane: Another fluorinated bicyclic compound with an ethynyl group.
Uniqueness
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one is unique due to its specific combination of a fluorine atom and a ketone group within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
84553-39-9 |
|---|---|
Fórmula molecular |
C9H13FO |
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
1-(4-fluoro-1-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C9H13FO/c1-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3 |
Clave InChI |
FXQLYQLITQXYGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12CCC(C1)(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

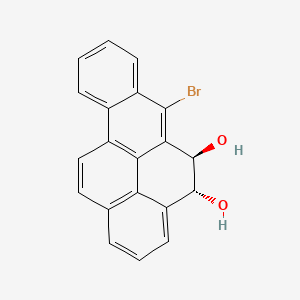
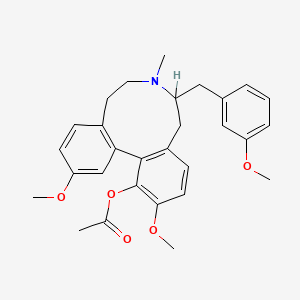

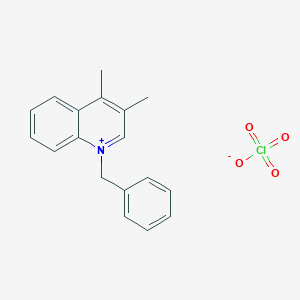
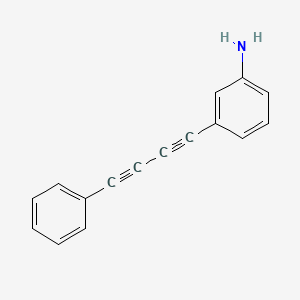

![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
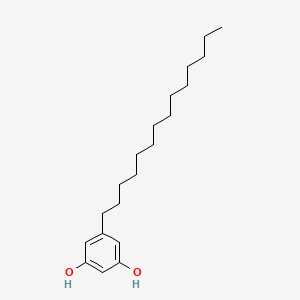
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
